N-[(5-Chloro-2-thienyl)carbonyl]glycine
Description
Overview of Glycine (B1666218) Derivatives in Synthetic Chemistry
Glycine, with the chemical formula NH₂CH₂COOH, is the most basic of the 20 common amino acids. nih.gov Its simplicity, lacking a chiral center at the alpha-carbon, makes it a versatile starting material in organic synthesis. nih.govchemicalbook.com Glycine derivatives are compounds in which one or more of the hydrogen atoms attached to the nitrogen or the carboxyl group are replaced by other functional groups. nih.govacs.org
These derivatives are crucial building blocks in the synthesis of more complex molecules, including peptides, pharmaceuticals, and other biologically active compounds. nih.gov The reactivity of both the amino and carboxylic acid groups allows for a wide range of chemical transformations, leading to the creation of diverse molecular architectures. In synthetic chemistry, glycine derivatives are utilized for their ability to introduce the glycine structural unit into a target molecule, which can influence properties such as solubility, bioavailability, and receptor binding affinity. The industrial production of glycine often involves the amination of chloroacetic acid with ammonia (B1221849) or the Strecker amino acid synthesis.
Significance of Halogenated Thiophene (B33073) Moieties in Molecular Design
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom and is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, allowing for the relatively straightforward introduction of various substituents. nih.gov
The incorporation of halogen atoms, such as chlorine, into the thiophene ring significantly alters its electronic properties. Halogenation can enhance the metabolic stability of a compound and modulate its lipophilicity, which are critical parameters in drug design. Furthermore, the halogen atom can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in the binding of a molecule to its biological target. acs.org Specifically, the presence of a chlorine atom on the thiophene ring, as seen in N-[(5-Chloro-2-thienyl)carbonyl]glycine, can influence the molecule's reactivity and potential biological activity.
Contextual Importance of this compound within Amino Acid and Heterocyclic Chemistry Research
This compound stands as a key example of a molecule that bridges the fields of amino acid and heterocyclic chemistry. Its structure features a 5-chlorinated thiophene ring connected to a glycine molecule via an amide bond. This compound is recognized as a significant intermediate in the synthesis of more complex molecules, including the anticoagulant drug rivaroxaban (B1684504) and the soluble guanylate cyclase activator ataciguat. pharmaffiliates.compharmacompass.comfda.govlookchem.comchemscene.com
The importance of this compound lies in its role as a precisely functionalized building block. The chlorinated thiophene provides a scaffold with defined electronic and steric properties, while the glycine portion offers a point of attachment for further chemical elaboration. The study of such well-defined conjugates is essential for understanding how the combination of these two fundamental chemical motifs can lead to molecules with specific and potent biological activities.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃S | nih.govnih.gov |
| Molecular Weight | 219.65 g/mol | nih.gov |
| CAS Number | 873009-45-1 | epa.gov |
| Appearance | Solid (predicted) | N/A |
| InChI Key | HACZPPBLNKXGCR-UHFFFAOYSA-N | nih.gov |
| SMILES | C1=CC(=C(S1)C(=O)NCC(=O)O)Cl | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACZPPBLNKXGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655761 | |
| Record name | N-(5-Chlorothiophene-2-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873009-45-1 | |
| Record name | N-((5-Chloro-2-thienyl)carbonyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873009451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chlorothiophene-2-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-((5-CHLORO-2-THIENYL)CARBONYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21S18PUU5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies
Direct Synthesis Approaches to N-[(5-Chloro-2-thienyl)carbonyl]glycine
The formation of this compound involves the creation of an amide linkage between the carboxyl group of 5-chloro-2-thiophenecarboxylic acid and the amino group of glycine (B1666218). This process, a specific example of peptide bond formation, can be achieved through several reliable methods.
Peptide Bond Formation Techniques for Glycine Amidation
The condensation reaction between a carboxylic acid and an amine to form an amide bond is a fundamentally important transformation in organic chemistry. mst.edu In the context of synthesizing this compound, this involves the reaction of glycine with an activated derivative of 5-chloro-2-thiophenecarboxylic acid.
The direct reaction between the two precursors is an endothermic process and does not occur spontaneously. gcwgandhinagar.com Therefore, the carboxyl group must be "activated" to increase its reactivity toward the nucleophilic amino group of glycine. iris-biotech.de A common approach is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For instance, 5-chloro-2-thiophenecarboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 5-chloro-2-thiophenecarbonyl chloride. This highly electrophilic intermediate then readily reacts with glycine in the presence of a base to neutralize the HCl byproduct, yielding the desired N-acylated product.
A significant challenge in peptide synthesis is preventing unwanted side reactions. For example, the activated acid chloride could potentially react with another molecule of itself or lead to a mixture of products if multiple amino acids are present. gcwgandhinagar.com To ensure a clean and high-yield synthesis of a specific dipeptide like this compound, the use of protecting groups is often necessary, although for a simple acylation of glycine, controlling stoichiometry and reaction conditions may suffice. gcwgandhinagar.com
The fundamental mechanism of peptide bond formation involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the activated carboxylic acid, followed by the elimination of a leaving group (e.g., a chloride ion) and a proton to form the stable amide bond. khanacademy.org Computational studies on the condensation of two glycine molecules have shown that the process involves a high energy barrier, reinforcing the need for catalytic or activation methods in practice. mst.edu
Coupling Reactions Involving 5-Chloro-2-thiophenecarboxylic Acid and Glycine
To circumvent the often harsh conditions required for acid chloride formation, a wide array of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, generating a highly reactive intermediate that is then intercepted by the amine.
The choice of coupling reagent is critical for optimizing the yield and purity of the final product. iris-biotech.de Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the more soluble diisopropylcarbodiimide (DIC), are classic examples. iris-biotech.depeptide.com In this method, the carboxylic acid adds to the carbodiimide to form a reactive O-acylisourea intermediate. This intermediate can then react directly with glycine to form the amide bond. However, this process can be prone to side reactions, including the formation of a stable N-acylurea byproduct and racemization if the amino acid is chiral. To suppress these side reactions and improve reaction rates, additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are frequently included.
More modern and efficient coupling reagents are based on uronium or phosphonium salts. These reagents have become the preferred choice for both solution-phase and solid-phase peptide synthesis. iris-biotech.de
Interactive Table: Common Coupling Reagents for Amide Bond Synthesis
| Reagent Class | Example Reagent | Acronym | Key Features |
| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Classic reagent; insoluble urea byproduct. iris-biotech.de |
| Carbodiimides | Diisopropylcarbodiimide | DIC | Commonly used; soluble urea byproduct. iris-biotech.de |
| Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Efficient, popular reagent with low racemization. peptide.com |
| Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly reactive, faster than HBTU with less epimerization. iris-biotech.depeptide.com |
| Uronium Salts | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HCTU | High stability and reduced rates of racemization. peptide.com |
| Uronium Salts | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Highly reactive and efficient; considered safer than benzotriazole-based reagents. iris-biotech.de |
| Phosphonium Salts | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Very effective, especially for sterically hindered couplings. peptide.com |
The synthesis of this compound would involve mixing 5-chloro-2-thiophenecarboxylic acid, glycine, a suitable coupling reagent (e.g., HATU or COMU), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction typically proceeds at room temperature to provide the target compound in good yield.
Asymmetric Synthesis of Related Glycine-Derived Thiophene (B33073) Analogues
While this compound is achiral, the development of methods for the asymmetric synthesis of α-amino acids is of paramount importance. These strategies allow for the introduction of chirality at the α-carbon of the glycine scaffold, enabling the creation of novel, enantiomerically pure amino acids that could incorporate a thiophene moiety through subsequent alkylation or other C-C bond-forming reactions.
Chiral Auxiliaries in Enantioselective Alkylation of Glycine Derivatives
One of the most established methods for asymmetric synthesis involves the use of a chiral auxiliary. This strategy involves covalently attaching a chiral molecule to the glycine substrate. The steric and electronic properties of the auxiliary then direct the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the glycine-derived enolate, resulting in a diastereoselective reaction. researchgate.net Subsequent removal of the auxiliary reveals the enantiomerically enriched α-substituted amino acid.
Several classes of chiral auxiliaries have been successfully employed for this purpose:
Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used due to their high stereodirecting ability. An N-acylated oxazolidinone derived from glycine can be deprotonated to form a Z-enolate, which is chelated by the lithium counterion. The auxiliary's substituent effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. researchgate.net
Pseudoephedrine: As demonstrated by Myers, pseudoephedrine can be used as a practical chiral auxiliary. When converted to the corresponding amide with glycine, it forms a rigid chelated enolate upon deprotonation that undergoes highly diastereoselective alkylation. wikipedia.org
Camphorsultam: Oppolzer's camphorsultam is another effective auxiliary that provides excellent stereocontrol in various reactions, including the alkylation of N-acyl derivatives. wikipedia.org
BINOL: The axially chiral 1,1'-Binaphthyl-2,2'-diol (BINOL) has been used as a chiral auxiliary for the alkylation of glycine derivatives, affording enantiomerically enriched α-amino acids with good to excellent diastereomeric excess. wikipedia.org
The general procedure involves the formation of an amide between glycine and the chiral auxiliary, followed by deprotonation with a strong base (e.g., NaHMDS or LDA) at low temperature and subsequent reaction with an electrophile. researchgate.net A thiophene-containing electrophile could be used in this step to generate the desired analogue.
Use of Chiral Ni(II) Complexes of Schiff Bases in Glycine Functionalization
A powerful and widely used methodology for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine. nih.govnih.gov This approach, pioneered by Belokon and others, utilizes a template system that provides significant C-H acidity at the α-carbon of the glycine residue, facilitating its deprotonation under mild basic conditions. beilstein-journals.orgnih.gov
The template is formed through the self-assembly of a Ni(II) ion, glycine, and a chiral ligand, typically derived from an amino acid like proline. beilstein-journals.orgnih.gov A common ligand is (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. nih.gov The resulting square-planar Ni(II) complex holds the glycine Schiff base in a rigid conformation. The chiral ligand effectively shields one face of the planar glycine fragment.
Deprotonation of the complex with a mild base (e.g., NaH or an alkoxide) generates a nucleophilic chiral glycine enolate equivalent. nih.govbeilstein-journals.org This nucleophile can then be reacted with a wide range of electrophiles, such as alkyl halides, in a highly diastereoselective manner. nih.govrsc.org After the reaction, the newly synthesized amino acid can be liberated from the complex by acidic hydrolysis, and the chiral auxiliary can be recovered and recycled. nih.gov This method has been successfully applied to alkylations, Michael additions, and aldol reactions, demonstrating its versatility. researchgate.net
Interactive Table: Key Features of the Ni(II) Complex Methodology
| Feature | Description | Reference |
| Activation | The Ni(II) center enhances the C-H acidity of the glycine α-protons, allowing for easy deprotonation. | beilstein-journals.orgnih.gov |
| Stereocontrol | The chiral ligand (e.g., derived from proline) blocks one face of the glycine-derived nucleophile, directing the approach of the electrophile. | nih.govnih.gov |
| Versatility | The resulting chiral glycine equivalent reacts with a broad range of electrophiles. | researchgate.net |
| Conditions | Reactions are typically carried out under mild basic conditions. | nih.gov |
| Scalability | The method is practical for preparing α-amino acids on a relatively large scale. | nih.gov |
Organocatalytic Protocols for Asymmetric Amino Acid Derivatization
Asymmetric organocatalysis, the use of small, chiral organic molecules to catalyze enantioselective reactions, has emerged as a third major pillar of asymmetric synthesis. This field has provided innovative, metal-free methods for the derivatization of amino acids. rsc.orgnih.gov
Proline and its derivatives are among the most successful organocatalysts. researchgate.net They can react with a carbonyl compound to form a nucleophilic enamine intermediate in a stereodefined manner. This enamine can then react with an electrophile. For example, the proline-catalyzed aldol reaction involves the formation of an enamine from a donor ketone/aldehyde, which then attacks an acceptor aldehyde. The stereochemistry is controlled by the catalyst through a well-organized, hydrogen-bonded transition state, often resembling a six-membered ring. youtube.com
Other organocatalytic strategies for amino acid synthesis include:
Phase-Transfer Catalysis: Chiral quaternary ammonium salts can be used to deprotonate glycine Schiff base esters and transport the resulting enolate into an organic phase to react with electrophiles enantioselectively.
Brønsted Acid/Base Catalysis: Chiral acids and bases can protonate or deprotonate substrates in a stereocontrolled fashion. For instance, chiral phosphoric acids and squaramides have been used to catalyze a variety of asymmetric transformations. researchgate.net
Biomimetic Transamination: Organocatalysts have been developed to mimic the action of transaminase enzymes, enabling the asymmetric conversion of α-keto esters into α-amino acids. nih.gov
These organocatalytic methods offer the advantages of being metal-free, often less sensitive to air and moisture, and operating under mild conditions, providing powerful alternatives for the synthesis of chiral glycine-derived thiophene analogues.
Derivatization and Structural Modification of the this compound Core
The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the glycine carboxyl group, the thiophene ring, or through the formation of larger, more complex conjugates.
The carboxylic acid moiety of the glycine unit is a versatile functional group for further chemical transformations. Standard organic chemistry reactions can be employed to modify this group, leading to esters, amides, or reduced alcohol derivatives.
For example, a common transformation is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using reducing agents like borane (B79455) tetrahydrofuran complex (BH3·THF). In a related synthesis, N-[(5-Chloro-2-thienyl)sulfonyl]-3-ethyl-L-norvaline, which also contains an N-acylated amino acid structure, was treated with a 1 M solution of borane tetrahydrofuran complex in THF. google.com This reaction selectively reduced the carboxylic acid to a hydroxymethyl group, yielding the corresponding amino alcohol derivative, 5-chloro-N-[(S)-2-ethyl-1-(hydroxymethyl)butyl]-2-thiophenesulfonamide, in high yield (81%). google.com This demonstrates a viable pathway for modifying the carboxyl terminus of this compound.
The thiophene ring itself is a key component of many pharmacologically active compounds and can undergo various modifications. researchgate.net Its metabolism can lead to reactive intermediates like thiophene S-oxides and epoxides, indicating its susceptibility to oxidative pathways. acs.org
The substituents on the thiophene ring can also be altered. The chlorine atom at the 5-position is a potential site for nucleophilic substitution. Studies on the bioactivation of 2-chloro-5-substituted thiophenes have shown that the chlorine atom can be displaced by nucleophiles. For instance, incubation with glutathione can lead to the formation of a glutathione adduct where the thiol group has replaced the chlorine atom at the 2-position (relative to the substituent). acs.org This suggests that the chloro group in this compound could potentially be displaced by various nucleophiles to introduce new functional groups.
Furthermore, synthetic strategies allow for the construction of highly substituted thiophenes, which can be used to create analogues of the parent compound with different substitution patterns. researchgate.net For instance, Sonogashira coupling reactions have been used with (S)-2-[(5-bromo-thiophene-2-carbonyl)-amino]-pentanedioic acid diethyl ester to build more complex structures, indicating that halogenated thiophenes are valuable intermediates for cross-coupling reactions. nih.gov
The this compound scaffold serves as a crucial building block in the synthesis of more complex molecules, including structures related to the anticoagulant drug rivaroxaban (B1684504). The 5-chlorothiophene-2-carboxamide moiety is a key structural feature of rivaroxaban itself.
Despite a comprehensive search for scientific literature and spectral data, detailed experimental findings for the compound this compound are not publicly available. While basic information such as its molecular formula (C₇H₆ClNO₃S) and molecular weight (219.65 g/mol ) is accessible, the specific, in-depth spectroscopic data required to populate the requested article outline could not be located in published papers, patents, or analytical databases.
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for the following sections:
Advanced Structural Elucidation and Spectroscopic Characterization
Mass Spectrometry (MS) for Molecular Confirmation
Generating content for these sections without verifiable experimental data would result in speculation and inaccuracy, which contravenes the core requirement for a scientifically sound article. Further research in a laboratory setting would be necessary to produce the specific data required for this level of detailed structural and spectroscopic characterization.
X-ray Crystallography for Solid-State Structure Determination
The solid-state structure is anticipated to be primarily dictated by a network of hydrogen bonds, a characteristic feature of N-acyl amino acids and carboxamides. nih.govcienciavitae.pt The molecular geometry will be influenced by the spatial arrangement of the 5-chloro-2-thienyl group relative to the glycine (B1666218) moiety.
Insights from Analogous Crystal Structures
To construct a probable model of the solid-state structure of N-[(5-Chloro-2-thienyl)carbonyl]glycine, the crystal structures of 2-thiophenecarboxamide (B1294673) and various N-acylglycine derivatives serve as excellent references.
A pivotal reference is the crystal structure of 2-thiophenecarboxamide , a core component of the target molecule. Its structure has been determined and is characterized by a one-dimensional tubular arrangement formed by N-H···O hydrogen bonds. orcid.orgresearchgate.net This recurring hydrogen-bonding motif is a strong indicator of how the amide portion of this compound is likely to interact with neighboring molecules.
Further structural insights can be drawn from N-acylglycine derivatives. For instance, the crystal structure of N-(2-Chloroacetyl)glycine reveals the presence of two independent molecules in the asymmetric unit, each participating in N-H···O and N-H···Cl hydrogen bonds. nih.gov The molecules adopt a relatively planar conformation, and in the crystal, they are linked by O-H···O hydrogen bonds, forming parallel chains. nih.gov This suggests that the glycine and chloro-substituted acyl moieties in the target compound will likely favor a planar arrangement to facilitate strong intermolecular hydrogen bonding.
Predicted Molecular Conformation and Geometry
Based on the analysis of these related structures, the molecule of this compound is expected to adopt a largely planar conformation. The thiophene (B33073) ring and the adjacent carbonyl group are likely to be coplanar to maximize resonance stabilization. The glycine tail is also expected to exhibit a planar arrangement to facilitate intermolecular interactions.
The anticipated bond lengths and angles for the core functional groups are summarized in the table below, derived from the data of analogous compounds.
| Parameter | Expected Value | Reference Compound(s) |
| C=O (carbonyl) bond length | ~1.24 Å | 2-Thiophenecarboxamide, N-acylglycines |
| C-N (amide) bond length | ~1.33 Å | 2-Thiophenecarboxamide, N-acylglycines |
| N-C (glycine) bond length | ~1.46 Å | N-(2-Chloroacetyl)glycine, N-benzoylglycine |
| C-C (glycine) bond length | ~1.52 Å | N-(2-Chloroacetyl)glycine, N-benzoylglycine |
| Thiophene C-S bond length | ~1.71 Å | 2-Thiophenecarboxamide |
| Thiophene C-Cl bond length | ~1.70 Å | Chloro-substituted aromatic compounds |
Predicted Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is predicted to be dominated by a robust network of hydrogen bonds. The primary interactions are expected to be:
N-H···O Hydrogen Bonds: The amide N-H group will act as a hydrogen bond donor, and the carbonyl oxygen of the amide and the carboxylic acid will act as acceptors. This is likely to result in the formation of chains or layers, similar to what is observed in 2-thiophenecarboxamide and N-acylglycines. orcid.orgresearchgate.net
O-H···O Hydrogen Bonds: The carboxylic acid hydroxyl group is a strong hydrogen bond donor and will form strong interactions with the carbonyl oxygen of a neighboring molecule's carboxylic acid or amide group, leading to the formation of dimeric structures or extended chains.
The table below summarizes the crystallographic data for key reference compounds.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Hydrogen Bonds |
| 2-Thiophenecarboxamide | C₅H₅NOS | Monoclinic | P2₁/c | a = 5.95 Å, b = 13.51 Å, c = 7.42 Å, β = 108.9° | N-H···O |
| N-(2-Chloroacetyl)glycine nih.gov | C₄H₆ClNO₃ | Monoclinic | P2₁/c | a = 18.001 Å, b = 7.637 Å, c = 9.372 Å, β = 105.025° | N-H···O, N-H···Cl, O-H···O |
| N-Benzoylglycine | C₉H₉NO₃ | Orthorhombic | P2₁2₁2₁ | a = 8.92 Å, b = 10.57 Å, c = 9.12 Å | N-H···O, O-H···O |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) approaches)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-[(5-Chloro-2-thienyl)carbonyl]glycine. DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting the molecule's geometry, electronic structure, and spectroscopic characteristics.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.
Conformational analysis is crucial for this molecule due to the presence of several rotatable single bonds: the C-C bond between the glycine (B1666218) methylene (B1212753) group and the carboxyl group, the N-C bond of the amide, and the C-C bond linking the thiophene (B33073) ring to the carbonyl group. Theoretical studies on similar glycine-containing peptides, such as N-acetyl-glycine-glycine-N'-methylamide, have successfully used DFT at the B3LYP/6-31G* level to identify numerous energy minima and stable conformations, including various β-turn structures researchgate.net. A similar approach for this compound would involve systematically rotating these key dihedral angles to map the potential energy surface and identify low-energy, stable conformers. The resulting optimized geometry provides the foundation for all subsequent property calculations.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations This table presents hypothetical data based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Length | C-N (amide) | 1.35 Å |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Angle | O=C-N (amide) | 123.0° |
| Bond Angle | C-N-C (amide) | 121.5° |
| Dihedral Angle | C(ring)-C(carbonyl)-N-C(glycine) | ~180° (trans, planar) or ~0° (cis) |
DFT calculations are widely used to predict spectroscopic data that can be directly compared with experimental results for structure verification.
Vibrational Frequencies: Theoretical vibrational analysis can be performed on the optimized geometry of this compound. Studies on related molecules like N-benzoyl glycine have successfully used the B3LYP/6-311++G(d,p) method to calculate vibrational frequencies niscpr.res.in. The computed frequencies are often systematically scaled (e.g., by a factor of 0.961) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental infrared (IR) and Raman spectra nih.gov. The analysis helps in assigning specific vibrational modes to the observed spectral bands, such as the characteristic stretches of the C=O, N-H, and C-Cl bonds, as well as the ring vibrations of the thiophene moiety.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table contains hypothetical data based on DFT studies of similar compounds like N-benzoyl glycine and 2-chloroquinoline-3-carboxaldehyde.
| Functional Group | Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~3550 |
| N-H (Amide) | Stretching | ~3350 |
| C=O (Carboxylic Acid) | Stretching | ~1750 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| Thiophene Ring | C=C Stretching | ~1450 |
| C-Cl | Stretching | ~700 |
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting nuclear magnetic resonance (NMR) chemical shifts nih.gov. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized structure, theoretical chemical shifts can be derived. These predicted values, when compared to experimental data, are invaluable for confirming the molecular structure and assigning specific resonances in the NMR spectrum d-nb.infonrel.govnih.gov.
Molecular Dynamics Simulations (for related compounds)
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water, mimicking physiological conditions. Key applications would include:
Solvation and Hydration: Analyzing the structure and dynamics of water molecules in the hydration shell around the compound.
Conformational Dynamics: Observing how the molecule samples different conformations in solution over time, providing insights beyond the static picture from quantum calculations.
Intermolecular Interactions: Simulating the tendency of the molecule to aggregate or interact with other solutes or biological macromolecules like proteins or membranes.
These simulations would provide a dynamic understanding of how the molecule behaves in a complex environment, which is crucial for predicting its bioavailability and interactions with biological targets.
Molecular Modeling of Interaction Mechanisms (e.g., homology-based modeling of binding domains)
To understand how this compound might interact with a biological target, such as a receptor or enzyme, molecular modeling techniques are employed. If the experimental structure of the target protein is unknown, a reliable 3D model can often be built using homology modeling. This method constructs a model of the target protein based on the known experimental structure of a homologous protein (a "template") nih.govnih.govmdpi.com.
Once a model of the binding domain is established, molecular docking can be used to predict the preferred binding orientation of this compound within the active site. Docking algorithms explore various poses of the ligand in the binding pocket and score them based on factors like intermolecular forces, including:
Hydrogen Bonding: Between the amide N-H, carbonyl oxygens, or carboxylic acid group of the ligand and polar residues in the protein.
Hydrophobic Interactions: Between the chlorothiophene ring and nonpolar residues.
Electrostatic Interactions: Driven by the charge distribution of both the ligand and the protein.
These simulations can identify key amino acid residues involved in the binding and provide hypotheses about the mechanism of action, guiding further experimental studies such as site-directed mutagenesis researchgate.net.
Analysis of Electronic Structure and Charge Distribution
DFT calculations provide detailed information about the electronic structure of this compound. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals regions of the molecule that are likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
The distribution of electron density can be quantified through various charge assignment schemes. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or calculating Atomic Polar Tensor (APT) charges provide partial atomic charges for each atom in the molecule nih.gov. This information is critical for understanding the molecule's electrostatic potential, which governs its non-covalent interactions. For instance, mapping the molecular electrostatic potential (MEP) onto the electron density surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.
Table 3: Hypothetical Partial Atomic Charges from NBO Analysis This table presents illustrative charge data based on typical values for the constituent functional groups.
| Atom | Functional Group | Predicted Partial Charge (e) |
|---|---|---|
| O (amide carbonyl) | Amide | -0.65 |
| O (carboxyl carbonyl) | Carboxylic Acid | -0.68 |
| N (amide) | Amide | -0.50 |
| Cl | Thiophene | -0.15 |
| S | Thiophene | +0.25 |
| C (amide carbonyl) | Amide | +0.70 |
Prediction of Molecular Polarizability and Hyperpolarizability
The response of a molecule's electron cloud to an external electric field is described by its polarizability (α) and hyperpolarizability (β, γ, etc.). These properties are crucial for understanding a molecule's potential in non-linear optics (NLO) and materials science. DFT calculations are a reliable method for predicting these electronic response properties nih.gov.
For this compound, the presence of the electron-rich thiophene ring conjugated with the electron-withdrawing carbonyl group suggests potential for NLO activity. Theoretical calculations of the dipole moment (μ), mean polarizability (α₀), and the first-order hyperpolarizability (β₀) can quantify this potential niscpr.res.in. A large β₀ value would indicate a significant second-order NLO response, making the compound a candidate for applications such as frequency conversion in optical devices. These calculations provide a route to screen and design molecules with enhanced NLO properties without the need for immediate synthesis and experimental characterization.
Chemical Reactivity and Mechanistic Investigations
Amidation Reactions and Related Processes
The primary synthesis of N-[(5-Chloro-2-thienyl)carbonyl]glycine involves an amidation reaction, specifically the acylation of glycine (B1666218). This process typically requires the activation of the carboxylic acid of 5-chloro-2-thenoic acid to facilitate the nucleophilic attack by the amino group of glycine.
Mechanism of Synthesis: A conventional route for forming N-acyl amino acids is the nucleophilic attack of the amino group of an amino acid on an activated carboxyl group. nih.gov The activation of 5-chloro-2-thenoic acid is a critical step and can be achieved through several methods:
Conversion to an Acyl Chloride: The most common method involves reacting 5-chloro-2-thenoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 5-chloro-2-thenoyl chloride. This acyl chloride then readily reacts with glycine, usually in the presence of a base (like NaOH or a tertiary amine) to neutralize the HCl byproduct, in what is known as the Schotten-Baumann reaction. researchgate.net
Use of Coupling Reagents: Modern peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate the amide bond formation directly from the carboxylic acid and glycine, avoiding the need to isolate the acyl chloride.
Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases or acylases offer a greener alternative. researchgate.netnih.gov These enzymes can catalyze the amide bond formation under mild conditions, often with high specificity. nih.gov For instance, lipases can facilitate the reaction between a fatty acid ester and an amino acid. researchgate.net
The reverse reaction, amide hydrolysis, can occur under strong acidic or basic conditions, cleaving the molecule back into 5-chloro-2-thenoic acid and glycine. The stability of the amide bond can be influenced by adjacent functional groups and reaction conditions. science.gov
Reactivity of the Thiophene (B33073) Ring
The thiophene ring in this compound is a 2,5-disubstituted system. Its reactivity towards electrophiles is significantly influenced by the electronic properties of the substituents: the electron-withdrawing N-acyl group at position C2 and the halogen (chloro) group at position C5.
Electrophilic Aromatic Substitution (EAS): Thiophene is generally more reactive than benzene (B151609) towards EAS. However, the C2-acylamino group is deactivating and, along with the C5-chloro group, directs incoming electrophiles to the C3 and C4 positions. The directing power of the sulfur atom and the substituents determines the regioselectivity. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to occur at the available C3 or C4 positions, though potentially requiring harsher conditions compared to unsubstituted thiophene. fiveable.melibretexts.org The steric bulk of the acylglycine side chain may also influence the preference for substitution at C4 over C3.
Metalation Studies: Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings. In 2,5-disubstituted thiophenes, lithiation (using organolithium reagents like n-butyllithium) can occur at the C3 or C4 position. acs.orgacs.org For 2-substituted thiophenes, metalation often occurs at the C5 position, but since this is blocked by chlorine in the target molecule, lithiation would be directed to the C3 position, guided by the coordinating ability of the amide group. acs.orgacs.org The resulting organolithium intermediate can be trapped with various electrophiles to introduce new functional groups. For example, deprotonative metalation of 2-halo-3-substituted thiophenes has been shown to occur smoothly at the 5-position, which suggests that for a 2,5-disubstituted thiophene, metalation at C3 or C4 is feasible. kobe-u.ac.jp
Table 1: Predicted Reactivity of the Thiophene Ring
| Reaction Type | Reagents | Predicted Outcome/Position of Attack |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Substitution at C3 and/or C4 |
| Halogenation | Br₂/FeBr₃ | Substitution at C3 and/or C4 |
| Sulfonation | Fuming H₂SO₄ | Substitution at C3 and/or C4 |
| Metalation | n-BuLi, TMEDA | Lithiation at C3 |
Reactions Involving the Glycine Carboxyl Group
The terminal carboxylic acid group of the glycine moiety is a key site for chemical modification. It can undergo standard reactions typical of carboxylic acids. orgoreview.comuobaghdad.edu.iq
Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol (e.g., methanol, ethanol, or benzyl (B1604629) alcohol) in the presence of an acid catalyst (like H₂SO₄ or HCl gas). orgoreview.com This reaction is often used as a protecting strategy for the carboxyl group during other transformations. For example, the formation of N-[[5-Methyl-2-(1-methylethyl)cyclohexyl]carbonyl]glycine ethyl ester is a known synthesis. echemi.com
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This would yield N-(5-chloro-2-thenoyl)glycinol.
Conversion to Amides: The carboxyl group can be activated (e.g., by conversion to an acyl chloride or using peptide coupling agents) and reacted with a primary or secondary amine to form a new amide. This would result in a diamide (B1670390) derivative of the original compound.
Decarboxylation: While generally requiring harsh conditions, decarboxylation to remove the carboxyl group is a possible transformation, though often not a high-yielding process for simple amino acid derivatives.
Stereochemical Outcomes in Reactions and Transformations
This compound itself is an achiral molecule as glycine does not have a side chain. nih.gov However, stereochemistry becomes a critical consideration in several contexts:
Reactions at the α-Carbon: If the α-carbon of the glycine unit is functionalized, a new stereocenter can be created. The stereochemical outcome of such a reaction (i.e., the ratio of enantiomers or diastereomers formed) would depend on the reaction mechanism and whether chiral reagents or catalysts are employed. core.ac.uk
Use of Chiral Amino Acids: If a chiral amino acid (like L-alanine instead of glycine) were used in the initial synthesis, the resulting N-acyl amino acid would be chiral. Subsequent reactions would need to consider the influence of this existing stereocenter on the formation of any new stereocenters (diastereoselectivity).
Asymmetric Catalysis: The introduction of functionality to the thiophene ring or the glycine backbone can be performed enantioselectively using chiral catalysts. For example, catalytic asymmetric dearomatization of thiophenes can produce chiral spirocyclic compounds. nih.govrsc.org Similarly, palladium-catalyzed allylic alkylation of N-acyl glycine ester enolates can proceed with high stereoselectivity. core.ac.uk
Kinetic Studies of Reaction Pathways
Amide Formation: The rate of the amidation reaction is highly dependent on the method used. The reaction of an acyl chloride with glycine is typically very fast. When using coupling reagents, the rate is influenced by the concentration of the reactants and the specific reagent used. For enzyme-catalyzed synthesis, the kinetics would follow Michaelis-Menten behavior, depending on substrate concentrations and enzyme activity. acs.org
Amide Hydrolysis: The rate of acid- or base-catalyzed hydrolysis is dependent on the pH and temperature. The electronic nature of the acyl group can also play a role; electron-rich aromatic acyl groups can sometimes accelerate the hydrolysis of remote amide bonds under acidic conditions. science.gov
Thiophene Substitution: Kinetic studies of electrophilic substitution on thiophene derivatives show that reaction rates are influenced by the nature of the substituent. acs.org The deactivating effect of the acylamino and chloro groups would be expected to decrease the rate of electrophilic attack compared to unsubstituted thiophene. Kinetic studies of thiophene dissociation from metal complexes also show a strong dependence on the substitution pattern on the ring. iastate.edu Recently, kinetic studies have been instrumental in validating the enhanced coupling efficiency of sterically hindered amino acids in novel reactor systems, a principle applicable to complex peptide syntheses. bioengineer.org
Investigation of Catalytic Processes for this compound Synthesis and Functionalization
Catalysis plays a crucial role in both the efficient synthesis and the subsequent functionalization of this compound.
Catalysis in Synthesis:
Acid/Base Catalysis: As mentioned, both acid and base catalysis are fundamental to esterification and amidation (via acyl chloride) reactions, respectively. orgoreview.com
Enzymatic Catalysis: Enzymes such as lipases and proteases are increasingly used for the green synthesis of N-acyl amino acids. researchgate.net These biocatalysts operate under mild conditions and can offer high chemo- and regioselectivity. nih.gov ATP-dependent enzymes like acyl-adenylating enzymes represent another biological pathway for amide bond formation. nih.gov
Homogeneous Catalysis: A copper(II) chloride-catalyzed rearrangement of 2-chloro-N-aryl acetamides has been developed for the synthesis of N-aryl glycines, proceeding through a 1,4-diarylpiperazine-2,5-dione intermediate. nih.gov
Catalysis in Functionalization:
Transition Metal Catalysis: The thiophene ring is amenable to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions would typically involve converting the C-Cl bond or introducing a different leaving group (like Br, I, or OTf) onto the thiophene ring, followed by coupling with a suitable partner. This allows for the introduction of aryl, vinyl, or alkynyl groups. Deprotonative metalation followed by nickel-catalyzed cross-coupling polymerization is a known method for creating polythiophenes. kobe-u.ac.jp
Asymmetric Catalysis: Chiral catalysts can be employed to achieve asymmetric functionalization. For instance, chiral Brønsted base catalysts have been used for the atroposelective synthesis of benzothiophene (B83047) derivatives, and organocatalytic approaches can achieve asymmetric dearomatization of the thiophene ring. nih.govrsc.org De novo designed proteins with catalytic cysteine residues have also shown acyl transfer activity, representing a frontier in catalytic peptide chemistry. nih.gov
Table 2: Summary of Catalytic Processes
| Process | Type of Catalysis | Catalyst Examples | Application |
|---|---|---|---|
| Synthesis | Enzymatic | Lipase, Acylase | Amide bond formation |
| Synthesis | Homogeneous | CuCl₂ | N-aryl glycine synthesis |
| Functionalization | Cross-Coupling | Palladium complexes, Nickel complexes | C-C bond formation on thiophene |
| Functionalization | Asymmetric Dearomatization | Chiral Brønsted bases, Organocatalysts | Creation of chiral thiophene derivatives |
| Functionalization | Acyl Transfer | De novo designed enzymes | Peptide ligation |
Biomolecular Interactions and Mechanistic Insights in Vitro Studies
Exploration of Molecular Recognition and Binding Events
The binding of small molecules to proteins is a critical first step in many biological processes. For N-acylglycine derivatives, including those with a thiophene (B33073) moiety, understanding these binding events provides insight into their function.
Protein-Ligand Binding Studies
The interaction between ligands and proteins can be characterized using various biophysical techniques. Thiophene-based ligands, for instance, have been developed as fluorescent tools for detecting protein aggregates, which are hallmarks of several diseases. nih.govnih.gov The conformationally sensitive photophysical properties of poly- and oligothiophenes allow for the optical assignment of these protein aggregates. nih.govnih.gov
In the broader context of glycine-containing molecules, studies on the Glycine (B1666218) Receptor (GlyR), a pentameric ligand-gated ion channel, are noteworthy. dundee.ac.uk Although direct binding data for N-[(5-Chloro-2-thienyl)carbonyl]glycine to GlyR is not available, research on a model for the heteromeric Glycine Binding Protein (GBP) has validated the binding of other small molecules, with dissociation constants (K D values) in the micromolar range (237–393 µM). dundee.ac.uk This highlights the potential for glycine-like scaffolds to interact with such receptors. The accurate prediction of protein-ligand binding free energies is a significant area of research, with methods like QM-PBSA (Quantum Mechanics-based Poisson-Boltzmann Surface Area) being explored for their potential to revolutionize drug discovery. rsc.orgresearchgate.net
Identification of Protein Binding Partners through Pull-down Assays
Pull-down assays are a valuable in vitro method for identifying and confirming protein-protein interactions. nih.govyoutube.comnih.govyoutube.com This technique uses a "bait" protein, often tagged, to capture its interacting partners ("prey") from a complex mixture like a cell lysate. youtube.comyoutube.comsandiego.edu The entire complex is then purified, and the interacting proteins are identified, often by Western blotting or mass spectrometry. youtube.comyoutube.com
While specific pull-down assays for this compound are not documented in the reviewed literature, this methodology is widely applied to discover the binding partners of various molecules. nih.govnih.gov For instance, the technique can be used to study the interactions of proteins involved in cellular signaling or to identify novel protein interactions that could lead to new therapeutic targets. youtube.com The general principle involves immobilizing a tagged protein of interest and observing what it "pulls down" from a solution, thereby revealing its direct binding partners. youtube.comsandiego.edu
Enzyme Substrate and Inhibitor Studies (In Vitro)
N-acylglycines and related structures can act as substrates or inhibitors for various enzymes, thereby modulating their activity. This section delves into the interactions of these compounds with specific enzyme classes.
Interaction with Peptidylglycine α-Hydroxylating Monooxygenase (PHM) as a Substrate/Inhibitor
Peptidylglycine α-hydroxylating monooxygenase (PHM) is a copper-containing enzyme crucial for the activation of many neuroendocrine peptides. nih.govnih.gov It catalyzes the hydroxylation of the C-terminal glycine of prohormones, a key step in their C-terminal amidation. nih.gov
Studies have shown that the bifunctional peptidylglycine α-amidating enzyme (which includes PHM activity) can process N-acylglycines. nih.gov The enzyme can catalyze the oxidative cleavage of a range of N-acylglycines, from N-formylglycine to N-arachidonoylglycine. nih.gov The efficiency of this reaction, represented by (V/K)app, increases with the length of the acyl chain, primarily due to a decrease in the Michaelis constant (K M,app). nih.gov For example, the K M,app for N-formylglycine is 23 mM, whereas for longer chain N-acylglycines like N-lauroylglycine, it is in the 60-90 µM range. nih.gov This indicates that N-acylglycines can act as substrates for this important enzyme.
| N-Acylglycine Substrate | Apparent Michaelis Constant (K M,app) |
| N-formylglycine | 23 ± 0.88 mM |
| N-lauroylglycine | 60-90 µM |
| Longer chain N-acylglycines | 60-90 µM |
This table summarizes the apparent Michaelis constants for various N-acylglycine substrates of peptidylglycine α-amidating enzyme, demonstrating the effect of acyl chain length on substrate binding. nih.gov
Exploration of Glycine Conjugates as Potential Protease Modulators
Protease modulators are compounds that can either activate or inhibit proteases, enzymes that break down proteins. patsnap.com The dysregulation of protease activity is linked to numerous diseases, making protease modulators a significant area of therapeutic research. patsnap.com Glycine conjugates have been investigated for their potential to modulate protease activity. For example, tetrapeptide-based alpha-ketoamides that include a glycine component have been developed as potent inhibitors of the HCV NS3 protease, with IC 50 values in the nanomolar range (20-60 nM). nih.gov
The flexibility and hydrophilic nature of glycine-serine linkers are often utilized in the design of multidomain proteins to prevent interference with protein folding and function. acs.org The modulation of protease activity can also be influenced by the interactions of proteases with molecules in the extracellular matrix, which can affect their location and catalytic efficiency. nih.gov
Mechanistic Analysis of Enzyme Inhibition
Understanding the mechanism of enzyme inhibition is crucial for the development of effective therapeutic agents. For N-acylglycines and related compounds, several mechanisms can be at play. The inhibition of enzymes like fatty acid amide hydrolase (FAAH) and peptidylglycine α-amidating monooxygenase (PAM) by N-acyl amino acids has been studied. nih.govnih.gov
In the case of the peptidylglycine α-amidating enzyme, the reaction with N-acylglycines proceeds through the formation of an oxidized intermediate, N-acyl-alpha-hydroxyglycine, before the final products are released. nih.gov This was confirmed by NMR studies. nih.gov For some substrates, the rate of oxygen consumption is faster than the rate of product formation, which supports the existence of this intermediate. nih.gov
Role as a Building Block in Non-Canonical Amino Acid Research
While direct studies incorporating this compound into non-canonical amino acid (ncAA) research are not extensively documented, its structural motifs suggest significant potential as a versatile building block. The field of ncAA research is continually expanding, seeking novel structures to integrate into peptides and proteins for enhanced or novel functionalities. The core components of this compound—a glycine backbone, a thiophene ring, and a chloro substituent—each contribute to its potential utility.
N-acylated amino acids, such as N-acyl glycines, are a well-established class of molecules with diverse biological activities. nih.gov The acylation of the glycine nitrogen can influence the conformational properties of the resulting molecule and its ability to participate in hydrogen bonding. semanticscholar.org Furthermore, N-acyl glycine derivatives can act as bidentate ligands, capable of forming complexes with metal ions, which can be leveraged for various applications in drug design and as bioactive agents. nih.gov
The thiophene moiety is a prominent feature in many biologically active compounds and is considered a "privileged pharmacophore" in medicinal chemistry. Its presence can significantly influence the electronic distribution and molecular geometry of a compound. mdpi.com Thiophene derivatives have been successfully incorporated into non-canonical amino acids, leading to the development of fluorescent probes and chemosensors. researchgate.net The sulfur atom in the thiophene ring can engage in chelation with metal ions, a property that can be exploited in the design of enzyme inhibitors. researchgate.net
The chloro-substituent on the thiophene ring further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological targets. The introduction of a chlorine atom into a molecule can substantially improve its intrinsic biological activity. nih.gov
Given these characteristics, this compound could serve as a valuable precursor for the synthesis of more complex non-canonical amino acids. Its structure offers multiple points for further chemical modification, allowing for the creation of a library of derivatives with tailored properties for specific applications in peptide and protein engineering.
Table 1: Potential Applications of this compound as a Building Block in Non-Canonical Amino Acid Research
| Structural Feature | Potential Contribution to ncAA Properties | Relevant Research Area |
| N-Acyl Glycine Backbone | Influences molecular conformation and hydrogen bonding patterns. semanticscholar.org | Peptide and peptidomimetic design. |
| Acts as a bidentate ligand for metal chelation. nih.gov | Development of metalloenzyme inhibitors. | |
| Thiophene Ring | Serves as a versatile pharmacophore with known biological activity. mdpi.com | Medicinal chemistry and drug discovery. |
| Can be functionalized to create fluorescent probes. researchgate.net | Bioimaging and sensor development. | |
| Chloro Substituent | Modulates electronic properties and can enhance biological activity. nih.gov | Optimization of drug-target interactions. |
Investigations of Molecular Mode-of-Action (e.g., chelation mechanisms, hydrogen bond interactions for related structures)
The molecular mode-of-action of this compound can be inferred by examining the known interactions of its constituent chemical groups. The interplay of the thiophene ring, the carboxamide linker, the glycine moiety, and the chloro-substituent suggests the potential for both chelation and specific hydrogen bonding patterns.
Chelation Mechanisms:
Thiophene-2-carboxamides are recognized for their chelating properties, largely attributed to the sulfur atom within the thiophene ring. researchgate.net This sulfur atom can form coordination complexes with various metal ions. Such interactions are crucial as they can interfere with the function of metal-dependent enzymes that are vital for the metabolism and growth of microorganisms. researchgate.net The carboxamide group itself can also participate in metal coordination. N-substituted glycine derivatives have been shown to act as bidentate ligands, forming stable ring structures with metal ions, particularly at physiological or higher pH values. nih.gov The combination of the thiophene and N-acyl glycine moieties in this compound could therefore enable it to act as an effective chelating agent, potentially targeting metalloenzymes.
Hydrogen Bond Interactions:
The hydrogen bonding capabilities of this compound are primarily dictated by the amide (-CONH-) and carboxylic acid (-COOH) groups. In the solid state, N-acylated amino acids typically exhibit extensive hydrogen bonding networks. semanticscholar.orgresearchgate.net The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen of the amide and both oxygens of the carboxylic acid can act as hydrogen bond acceptors. These interactions are fundamental in determining the crystal packing and the conformation of the molecule in different environments.
Studies on related N-alkylated hydrophobic amino acids have revealed recurring hydrogen bonding patterns, often leading to the formation of distinct hydrophilic and hydrophobic layers in their crystal structures. semanticscholar.org The specific architecture of these hydrogen bonds can be influenced by the nature of the N-acyl group. Quantum mechanical calculations on hydrogen-bonded pairs involving amino acid residues and other molecules have highlighted the rich variability in these interactions, which can include conventional N-H···O and O-H···N bonds, as well as more complex bifurcated hydrogen bonds. nih.gov The presence of the electronegative chlorine atom on the thiophene ring could also influence the hydrogen bonding capacity of the molecule by altering the electron density of the aromatic system.
Table 2: Potential Molecular Interactions of this compound Based on Related Structures
| Interaction Type | Participating Moiety | Potential Biological Significance | Supporting Evidence from Related Structures |
| Chelation | Thiophene Sulfur and Carboxamide Group | Inhibition of metalloenzymes. researchgate.net | Thiophene-2-carboxamides form coordination complexes with metal ions. researchgate.net N-substituted glycines act as bidentate ligands. nih.gov |
| Hydrogen Bonding (Donor) | Amide N-H | Stabilization of binding to biological targets like proteins and enzymes. | N-acylated amino acids form extensive hydrogen bond networks. semanticscholar.orgresearchgate.net |
| Hydrogen Bonding (Acceptor) | Amide C=O, Carboxylic Acid C=O and O-H | Interaction with hydrogen bond donors in biological macromolecules. | Recurring hydrogen bonding patterns are observed in N-alkylated amino acids. semanticscholar.org |
| Halogen Bonding | Thiophene-Cl | Potential for specific interactions with electron-rich atoms in biological targets. | The introduction of chlorine can enhance biological activity through various mechanisms. nih.gov |
Advanced Analytical Methodologies for Compound Characterization and Research
Chromatographic Techniques (e.g., Chiral High-Performance Liquid Chromatography (HPLC))
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of chemical compounds. For N-[(5-Chloro-2-thienyl)carbonyl]glycine, reversed-phase HPLC is a primary method for assessing purity. In this technique, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used to elute the components.
While this compound itself is an achiral molecule, chiral HPLC becomes relevant in the context of synthetic pathways or for the analysis of related chiral derivatives. nih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. Should a synthetic route produce chiral impurities or if derivatives of the parent compound are created, chiral HPLC would be essential for their resolution and characterization.
A rapid, sensitive, and relatively simple reversed-phase HPLC method has been described for other glycine (B1666218) derivatives, such as N-(2-mercaptopropionyl)-glycine, demonstrating the utility of this technique for analyzing compounds with a glycine backbone. nih.gov Such methods often employ derivatization with fluorescent tags to enhance detection sensitivity, a strategy that could be adapted for this compound if required. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Setting | Purpose |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Elutes the compound and its impurities from the column. The acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the absorbance of the eluate, allowing for quantification and purity assessment. |
| Injection Volume | 10 µL | The amount of sample introduced into the system for analysis. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
Electrochemical Methods (e.g., Cyclic Voltammetry for related organometallic complexes)
Electrochemical methods provide valuable insights into the redox properties of molecules. Cyclic Voltammetry (CV) is a potentiodynamic technique used to probe the electrochemical behavior of compounds in solution. For a molecule like this compound, CV can be used to determine its oxidation and reduction potentials.
The thiophene (B33073) ring is an electroactive moiety. Studies on the electrochemical polymerization of thiophene and its derivatives show that these compounds can be oxidized at specific potentials to form conductive polymers. winona.edu The polymerization process often begins with the oxidation of the monomer to form a radical cation. researchgate.net The potential at which this oxidation occurs is influenced by the substituents on the thiophene ring. For instance, the onset of current in the anodic scan indicates the oxidation of the polymer. researchgate.net
By applying CV to this compound, one could investigate the stability of the molecule under oxidative and reductive stress and study the electronic effects of the chloro and carbonyl-glycine substituents on the thiophene ring's redox potential. This information is critical for understanding its potential role in electrochemical applications or its degradation pathways. The electrochemical behavior of related terthiophene derivatives has been investigated, showing that substituents significantly affect the electronic properties and polymerization behavior. mdpi.com Similarly, the known coordination geometries of thiophene in organometallic complexes suggest various ways it can interact electronically, which can be probed with techniques like CV. researchgate.net
Microscopy for Morphological Characterization of Crystals
The physical form of a chemical compound, particularly its crystalline structure and morphology, can significantly impact its properties. Various microscopy techniques are employed to visualize and characterize these features at different scales.
Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of the surface of a solid sample. In the context of this compound, SEM would be used to examine the morphology of its crystals. This includes determining the particle size distribution, shape (e.g., needles, plates, prisms), and surface texture. This morphological data is vital for understanding factors like flowability and dissolution, which are important in various applications.
Cryo-Scanning Electron Microscopy (Cryo-SEM) is an advanced form of SEM where a hydrated sample is rapidly frozen to cryogenic temperatures (typically with liquid nitrogen) and observed in its frozen, hydrated state. wikipedia.org This technique is particularly advantageous for pharmaceutical and biological samples as it avoids artifacts associated with chemical fixation and dehydration, such as shrinkage or structural collapse. myscope.training For this compound, Cryo-SEM could be used to study its crystalline structure in the presence of solvents or in a formulation, preserving the native nanostructure for imaging. nih.gov This method provides a more accurate representation of the sample as it exists in a hydrated environment. wikipedia.org
Polarized Light Microscopy (PLM) is a contrast-enhancing technique that utilizes polarized light to analyze the optical properties of materials. microscopyu.com It is exceptionally useful for characterizing crystalline substances. PLM can distinguish between isotropic (single refractive index) and anisotropic (multiple refractive indices) materials. microscopyu.com Since most crystals, including those of organic compounds, are anisotropic, they exhibit birefringence when viewed between crossed polarizers, appearing bright and often colorful against a dark background. youtube.com By rotating the sample on the microscope stage, properties like pleochroism (change in color with orientation) and extinction angles can be determined, which are characteristic of a specific crystal system and can be used for identification. mccrone.comresearchgate.net
Mueller Matrix Polarimetry for Crystalline Structure Analysis
Mueller Matrix Polarimetry (MMP) is a comprehensive optical technique that provides a complete characterization of how a sample affects the polarization of light. optica.org While conventional polarimetry measures bulk properties, MMP measures the full 4x4 Mueller matrix of a sample, which describes its diattenuation, retardance (birefringence), and depolarization properties. hindsinstruments.com
The technique works by illuminating the sample with a series of known polarization states, generated by a polarization state generator (PSG), and measuring the resulting polarization of the light after it interacts with the sample using a polarization state analyzer (PSA). optica.orgoptica.org This yields the 16 elements of the Mueller matrix, offering a wealth of information about the material's optical anisotropy.
For analyzing the crystalline structure of this compound, MMP can reveal subtle structural details that are not accessible with other methods. It can measure linear and circular birefringence and dichroism, which are directly related to the molecular and crystal structure. mdpi.com This makes MMP a powerful tool for studying complex organic crystals and can be applied in an imaging mode (Mueller Matrix Imaging Polarimetry) to map the spatial variation of these properties across a sample, such as a polycrystalline film or a biological tissue section. mdpi.comnih.gov
Table 2: Comparison of Advanced Microscopy and Polarimetry Techniques
| Technique | Principle | Information Obtained | Application to this compound |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons scans the sample surface, generating signals from electron-sample interactions. | High-resolution images of surface topography, morphology, size, and shape. | Characterization of the size, shape, and surface texture of dry crystals. |
| Cryo-Scanning Electron Microscopy (Cryo-SEM) | SEM performed on a cryogenically fixed, hydrated sample on a cold stage. wikipedia.org | Morphology and structure of the sample in its near-native, hydrated state, minimizing artifacts. myscope.training | Imaging crystals in the presence of solvent or within a formulation to observe the native structure. |
| Polarized Light Optical Microscopy (PLM) | Uses polarized light to analyze materials with anisotropic optical properties. microscopyu.com | Birefringence, pleochroism, extinction angles, and determination of the crystal system. mccrone.com | Rapid identification of crystallinity and preliminary characterization of the optical properties of crystals. |
| Mueller Matrix Polarimetry (MMP) | Measures the complete 4x4 Mueller matrix, fully describing the sample's effect on polarized light. hindsinstruments.com | Comprehensive optical properties including diattenuation, linear/circular birefringence, and depolarization. mdpi.com | Detailed and quantitative analysis of the anisotropic optical properties of the crystal structure. |
Gas Chromatography (GC) (for related compounds)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. While specific GC methods for the direct analysis of this compound are not extensively documented in publicly available literature, the analysis of structurally related compounds, namely thiophene derivatives and N-acylglycines, provides a strong framework for developing a suitable methodology. The inherent challenge in the GC analysis of this compound lies in its probable low volatility due to the presence of the carboxylic acid and amide functional groups. Therefore, derivatization is a critical prerequisite for successful analysis.
Derivatization and Sample Preparation
For compounds containing polar functional groups like carboxylic acids and amides, derivatization is essential to increase their volatility and thermal stability, making them amenable to GC analysis. Based on established methods for N-acylglycines, a common approach involves the conversion of the polar N-H and O-H groups into less polar silyl (B83357) derivatives. nih.gov
One prevalent method is the use of silylating agents. For instance, N,O-bis(trimethylsilyl)acetamide (BSA) in a solvent like pyridine (B92270) can be used to create trimethylsilyl (B98337) (TMS) derivatives of N-acylglycines. nih.gov This reaction typically involves heating the sample with the derivatizing reagent for a short period to ensure complete reaction. Another approach described for the quantitative analysis of acylglycines involves the formation of bis(trifluoromethyl)benzyl (BTFMB) ester derivatives, which can then be analyzed by GC-mass spectrometry with negative chemical ionization. nih.gov
Chromatographic Conditions and Detection
The selection of the GC column and operating conditions is crucial for achieving good separation of the derivatized analyte from other components in the sample matrix.
Columns: For the analysis of thiophene derivatives and silylated N-acylglycines, non-polar or semi-polar capillary columns are typically employed. Columns with stationary phases like 5% diphenyl / 95% dimethylpolysiloxane (similar to OV-1) have been shown to be effective for separating trimethylsilyl derivatives of N-acylglycines. nih.gov For more complex mixtures of thiophenes, fused silica (B1680970) capillary columns are often used. znaturforsch.com
Temperature Programming: A temperature-programmed oven is essential to elute a wide range of compounds with different boiling points. A typical program might start at a lower temperature to separate volatile impurities, followed by a ramp to a higher temperature to elute the derivatized compound of interest. For example, in the analysis of thiophene derivatives, a temperature program might range from 120°C to 300°C at a rate of 10°C/min. znaturforsch.com
Detectors: A Flame Ionization Detector (FID) is a common and robust detector for general-purpose analysis of organic compounds. However, for more definitive identification and structural elucidation, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the preferred method. znaturforsch.comnih.gov Mass spectrometry provides not only retention time data but also mass spectra, which can confirm the identity of the analyte. The characteristic isotope pattern of sulfur-containing compounds, with the natural abundance of the ³⁴S isotope, can aid in the identification of thiophene-containing molecules like this compound. znaturforsch.comresearchgate.net
Research Findings for Related Compounds
Studies on related compounds provide valuable insights into the expected chromatographic behavior and analytical parameters. For example, research on the GLC and GLC-MS analysis of thiophene derivatives in plant extracts successfully identified numerous thiophenic compounds using capillary GC. nih.gov These studies demonstrated the ability to separate complex mixtures and identify individual thiophenes, even in trace amounts. znaturforsch.comnih.gov
Similarly, research on the identification of N-acylglycines by gas-liquid chromatography reported the methylene (B1212753) unit values for various trimethylsilyl derivatives, providing a systematic way to predict retention times. nih.gov The use of GC-MS for the quantitative analysis of urinary acylglycines has also been established as a diagnostic tool for certain metabolic disorders, showcasing the sensitivity and specificity of the technique. nih.gov
The table below summarizes typical GC conditions used for the analysis of related thiophene and N-acylglycine compounds, which can serve as a starting point for method development for this compound.
| Parameter | GC Conditions for Thiophene Derivatives znaturforsch.com | GC Conditions for N-Acylglycine Derivatives nih.gov |
| Derivatization | Not always required, depends on volatility | Trimethylsilylation with BSA in pyridine |
| Column | Fused silica capillary (e.g., 15 m x 0.25 mm i.d.) with PERMABOND OV-1 DF | 5% OV-1 |
| Injector Temp. | 250°C | Not specified |
| Oven Program | 120°C (2 min hold), then 10°C/min to 300°C (5 min hold) | Not specified |
| Detector | FID or Mass Spectrometer | FID |
| Carrier Gas | Not specified | Not specified |
Future Research Directions and Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles
The synthesis of N-[(5-Chloro-2-thienyl)carbonyl]glycine and its analogs is a prime area for the application of modern synthetic methodologies. Traditional amide bond formation often involves reagents that generate significant waste. Future research should focus on developing more efficient and environmentally benign synthetic pathways.
Key research avenues include:
Catalytic Amide Bond Formation: Investigating the use of novel catalysts (e.g., boron- or zirconium-based) that can facilitate the direct coupling of 5-chloro-2-thiophenecarboxylic acid and glycine (B1666218) esters under milder conditions, thereby reducing the need for stoichiometric activating agents.
Flow Chemistry Synthesis: Developing a continuous flow process for the synthesis. This approach can enhance reaction efficiency, improve safety by minimizing the volume of hazardous reagents at any given time, and allow for easier scalability.
Green Solvent and Energy Inputs: Exploring the use of sustainable solvents, such as bio-based solvents or supercritical fluids, to replace traditional volatile organic compounds (VOCs). Additionally, alternative energy sources like microwave irradiation or ultrasonication could be investigated to accelerate reaction times and reduce energy consumption. eurekaselect.com
Table 1: Comparison of Hypothetical Synthetic Routes for this compound This table presents a conceptual comparison between a traditional approach and a potential green chemistry approach. Data is illustrative.
| Parameter | Traditional Route (e.g., Acyl Chloride) | Proposed Green Route (e.g., Catalytic) |
|---|---|---|
| Starting Materials | 5-chloro-2-thiophenecarbonyl chloride, Glycine | 5-chloro-2-thiophenecarboxylic acid, Glycine ester |
| Reagents | Thionyl chloride, Stoichiometric base (e.g., Triethylamine) | Catalytic amount of a Lewis acid, Minimal base |
| Solvent | Dichloromethane, Chloroform | 2-Methyltetrahydrofuran, Water, or solvent-free |
| Byproducts | HCl, SO₂, Triethylammonium chloride | Water |
| Number of Steps | 2 (Acid to Acyl Chloride, then Coupling) | 1 (Direct Coupling) |
| Atom Economy | Low | High |
Advanced Structural Characterization of Polymorphs and Co-crystals
The solid-state properties of a compound are critical for its application, influencing factors like solubility, stability, and bioavailability. This compound, with its capacity for hydrogen bonding via the amide and carboxylic acid groups, is a strong candidate for polymorphism and co-crystal formation. A thorough investigation into its solid-state landscape is a crucial future direction.
Future research should involve:
Polymorph Screening: A systematic screening for different crystalline forms (polymorphs) by varying crystallization conditions such as solvent, temperature, and pressure.
Co-crystal Engineering: The rational design and synthesis of co-crystals with pharmaceutically acceptable co-formers. The carboxylic acid and amide moieties of the glycine portion are ideal sites for forming robust hydrogen bonds with complementary molecules.
Advanced Characterization: Employing a suite of analytical techniques to fully characterize each solid form. This includes single-crystal and powder X-ray diffraction (SCXRD/PXRD) to determine the crystal structure, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal properties and stability, and spectroscopic methods (FT-IR, Raman) to probe intermolecular interactions. acs.orgmdpi.com
Table 2: Techniques for Solid-State Characterization
| Technique | Information Obtained |
|---|---|
| Powder X-Ray Diffraction (PXRD) | Identifies crystalline phases and distinguishes between polymorphs. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Provides the definitive 3D atomic arrangement, bond lengths, and angles. mdpi.com |
| Differential Scanning Calorimetry (DSC) | Determines melting points, phase transition temperatures, and enthalpies. |
| Thermogravimetric Analysis (TGA) | Measures thermal stability and decomposition profile. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Probes changes in hydrogen bonding and functional group vibrations between forms. |
In-depth Computational Modeling of Electronic and Reactive Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an electronic level. For this compound, in-silico studies can guide synthetic efforts and help rationalize its chemical behavior.
Future computational research should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate key electronic properties. This includes determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its kinetic stability and reactivity. acs.org
Molecular Electrostatic Potential (MEP) Mapping: Generating MEP maps to visualize electron-rich and electron-poor regions of the molecule. This can predict sites susceptible to electrophilic and nucleophilic attack and identify regions likely to participate in intermolecular interactions.
Reactivity Indices: Calculating global and local reactivity descriptors to provide a quantitative measure of its reactivity, aiding in the prediction of how the molecule will behave in different chemical environments.
Table 3: Hypothetical Electronic Properties from DFT Calculations This table presents potential data that could be generated from a DFT study of this compound. The values are for illustrative purposes only.
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 3.8 D | Measures overall polarity of the molecule. |
| Mulliken Charge on Carbonyl Carbon | +0.45 e | Predicts susceptibility to nucleophilic attack. |
Exploration of this compound as a Scaffold for Rational Molecular Design
The core structure of this compound serves as an excellent starting point, or scaffold, for the rational design of new molecules with tailored properties. espublisher.com Thiophene (B33073) derivatives are of significant interest in medicinal chemistry, and systematic modification of this scaffold could lead to the discovery of novel compounds. mdpi.comnih.gov
Future research in this area should involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by systematically modifying each component of the scaffold. This includes:
Varying the substituent on the thiophene ring (e.g., replacing chloro with bromo, fluoro, or methyl groups).
Altering the substitution pattern on the thiophene ring.
Replacing the glycine moiety with other natural or unnatural amino acids to probe the effect of side-chain size, polarity, and stereochemistry.
Modifying the amide linker, for example, by creating a thioamide.
Fragment-Based Design: Using the 5-chloro-2-thienylcarbonyl group or the N-carbonylglycine group as molecular fragments to be combined with other fragments in a drug discovery context.
Bioisosteric Replacement: Replacing the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole) to evaluate the importance of the sulfur atom for desired activities. wikipedia.org
Table 4: Potential Analogs Based on the this compound Scaffold
| Modification Site | Parent Structure | Example Analog | Rationale for Modification |
|---|---|---|---|
| Thiophene Substituent | 5-Chloro | N-[(5-Bromo-2-thienyl)carbonyl]glycine | Modulate electronic properties and steric bulk. |
| Amino Acid | Glycine | N-[(5-Chloro-2-thienyl)carbonyl]alanine | Introduce chirality and a hydrophobic group. |
| Heterocycle | Thiophene | N-[(5-Chloro-2-furyl)carbonyl]glycine | Evaluate the effect of the heteroatom (S vs. O). |
| Linker | Amide | N-[(5-Chloro-2-thienyl)methyl]glycine | Increase conformational flexibility. |
Further Investigation of Biomolecular Interactions at a Fundamental Mechanistic Level in Model Systems
To understand the potential utility of this compound and its derivatives, it is essential to study their interactions with biological macromolecules in simplified, model systems. Glycine conjugation is a known metabolic pathway, and understanding how this synthetic analog behaves can provide fundamental insights. nih.govnih.gov
Future research avenues include:
Protein Binding Studies: Using model proteins, such as human serum albumin (HSA), to investigate binding affinity and mode. Techniques like fluorescence quenching, circular dichroism (CD), and isothermal titration calorimetry (ITC) can provide quantitative data on binding constants and thermodynamic parameters. acs.org
Molecular Docking Simulations: Performing computational docking studies to predict the binding orientation of the compound within the active sites of various enzymes or receptors. nih.govacs.org This can help generate hypotheses about its potential biological targets.
Membrane Permeability Assays: Employing in-vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's ability to cross biological membranes, a key property for any bioactive molecule.
Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those for which thiophene-containing molecules are known inhibitors, to identify potential biological activity at a fundamental level.
Table 5: Methods for Investigating Biomolecular Interactions
| Method | System | Mechanistic Insight Provided |
|---|---|---|
| Fluorescence Spectroscopy | Model Protein (e.g., HSA) | Binding affinity, quenching mechanism. |
| Isothermal Titration Calorimetry (ITC) | Model Protein | Binding constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Molecular Docking | Enzyme Active Site (Computational) | Predicted binding pose, key intermolecular interactions (H-bonds, hydrophobic). |
| PAMPA | Artificial Membrane | Passive membrane permeability. |
Q & A
Q. Table 1: Example Synthesis Protocol
Advanced: How does the 5-chloro substituent on the thienyl ring influence electronic properties and reactivity?
Methodological Answer:
The 5-chloro group is electron-withdrawing, which polarizes the thienyl carbonyl group, enhancing its electrophilicity. This effect:
- Increases Reactivity : Facilitates nucleophilic acyl substitution during peptide coupling reactions.
- Alters Stability : May reduce hydrolytic stability compared to non-halogenated analogs due to increased electrophilicity.
- Spectroscopic Impact : The chlorine atom induces distinct shifts in NMR (e.g., downfield shifts in ¹³C NMR for the carbonyl carbon) and IR (stretching frequencies ~1680–1700 cm⁻¹) .
Experimental Design Tip : Compare reactivity with non-chlorinated analogs using kinetic assays or computational studies (e.g., density functional theory for charge distribution analysis).
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.02 for C₈H₇ClNO₃S).
Validation Tip : Cross-reference with synthesized standards or databases like NIST Chemistry WebBook for analogous compounds .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:
- Purity Assessment : Use HPLC (>95% purity) and elemental analysis to ensure consistency .
- Dose-Response Studies : Perform IC₅₀ determinations under standardized conditions (pH, temperature, solvent).
- Structural Analog Comparison : Test derivatives (e.g., replacing Cl with F or CH₃) to isolate electronic vs. steric effects.
Case Study : For HIF-1α inhibitors like related glycine derivatives, discrepancies in activity were resolved by controlling cellular hypoxia levels .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood during synthesis to prevent inhalation of volatile reagents (e.g., TFA, DCM) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Note : While specific toxicity data for this compound is limited, extrapolate from structurally similar chlorinated thiophenes, which may release toxic gases (e.g., HCl) upon decomposition .
Advanced: How can computational modeling predict the binding mode of this compound to enzymatic targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., prolyl hydroxylases for hypoxia-related targets).
- QSAR Studies : Correlate electronic descriptors (e.g., Hammett σ for the Cl substituent) with inhibitory activity .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.
Validation : Compare predictions with experimental mutagenesis data (e.g., alanine scanning of enzyme active sites).
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Solvent : Lyophilize and store as a solid; avoid DMSO if long-term stability is unverified.
- Light Protection : Use amber vials to minimize photodegradation of the thienyl moiety .
Advanced: What mechanistic insights can be gained from studying hydrolysis kinetics of this compound?
Methodological Answer:
Hydrolysis studies under varying pH and temperature reveal:
- Rate Constants : Use UV-Vis or HPLC to monitor degradation; pseudo-first-order kinetics typically apply.
- Activation Energy : Calculate via Arrhenius plots to predict shelf life.
- Catalytic Effects : Test buffers (e.g., phosphate vs. Tris) for nucleophilic assistance.
Example : For similar acyl glycines, hydrolysis half-lives ranged from 2 hours (pH 10) to 14 days (pH 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
